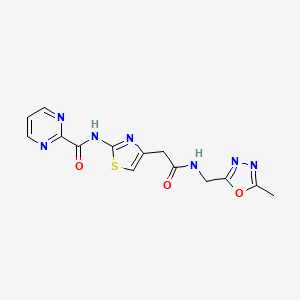![molecular formula C18H24N2O5S B2951232 (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone CAS No. 1904028-58-5](/img/structure/B2951232.png)
(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin moiety, a piperazine ring, and a tetrahydro-2H-thiopyran ring .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature . A possible method could involve starting from methyl acrylate, followed by bromination, formation of the 1,4-dioxane via pyrocatechol, cleavage of the methyl group with LiOH, and finally forming an acetyl chloride piperidine .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple ring structures. The 2,3-dihydrobenzo[b][1,4]dioxin moiety, the piperazine ring, and the tetrahydro-2H-thiopyran ring contribute to the complexity of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive sites. For instance, the piperazine ring could undergo reactions with electrophiles, and the 2,3-dihydrobenzo[b][1,4]dioxin moiety could undergo reactions with nucleophiles .Aplicaciones Científicas De Investigación
Aldose Reductase Inhibition
In 2010, Chen et al. developed a series of benzothiadiazine-1,1-dioxide compounds, including the one , and screened them as potential aldose reductase inhibitors . Aldose reductase is an enzyme involved in diabetic complications, and its inhibition is a therapeutic target for managing diabetic diseases.
Antibacterial Activity
Some derivatives of benzothiadiazine were developed and screened for their antibacterial activity against different strains of bacteria, both Gram-positive and Gram-negative .
Antifungal Applications
Compounds based on 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides were designed and synthesized to test against various phytopathogenic fungi . Some showed substantial and broad-spectrum antifungal activities .
Electrochromism in Smart Windows
A new electrochromic copolymer based on a derivative of this compound was developed to absorb all visible light. This black electrochromic material is significant for applications such as smart windows , electronic paper, automotive rearview mirrors, or displays .
B-Raf Kinase Inhibition
Novel derivatives containing 2,3-dihydrobenzo[b][1,4]dioxin were synthesized and evaluated for their inhibitory activity against B-Raf kinase. This enzyme is a target for anti-cancer therapies due to its role in cell proliferation .
Synthesis of Doxazosin
The compound has been sought after for a simpler synthesis method to produce Doxazosin, a medication used to treat high blood pressure and benign prostatic hyperplasia .
Asymmetric Intramolecular Aryl C–O Bond Formation
A desymmetrization strategy employing a chiral spirodiphosphine monoxide ligand was used for the enantioselective synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanols. This process is important for creating compounds with specific chirality or “handedness,” which can be crucial in pharmaceutical applications .
Each application mentioned above represents a unique field where the compound has shown potential or has been utilized. The research into these applications demonstrates the versatility and importance of this compound in various scientific domains.
Springer - The novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide: a review Springer - Design and Synthesis of Novel 3,4-Dihydro-2H-1,2,4 … X-Mol - Chasing the black electrochromism Europe PMC - Design, modification and 3D QSAR studies Chemistry Stack Exchange - Synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone ACS Publications - Pd-Catalyzed Asymmetric Intramolecular Aryl C–O Bond Formation
Direcciones Futuras
Propiedades
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c21-18(15-2-1-3-16-17(15)25-11-10-24-16)20-8-6-19(7-9-20)14-4-12-26(22,23)13-5-14/h1-3,14H,4-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXUQKAAGEWQVGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=C4C(=CC=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dimethoxyphenyl)-9-isobutyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2951151.png)
![3-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2951152.png)
![(Z)-methyl 2-(2-((2,4-dichlorobenzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2951153.png)
![3-(2,6-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2951154.png)
![1-(5-(benzo[d][1,3]dioxol-5-yl)-3-(5-methylfuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2951157.png)

![ethyl 4-oxo-4-[2-(2-thienyl)-1,4-dihydro-3(2H)-quinazolinyl]butanoate](/img/structure/B2951160.png)


![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-benzylurea](/img/structure/B2951165.png)


